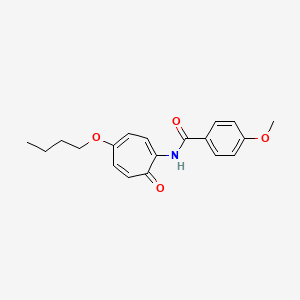
N-(4-Butoxy-7-oxocyclohepta-1,3,5-trien-1-yl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Butoxy-7-oxocyclohepta-1,3,5-trien-1-yl)-4-methoxybenzamide: is a complex organic compound with a unique structure that combines a cycloheptatrienone ring with a methoxybenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butoxy-7-oxocyclohepta-1,3,5-trien-1-yl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the cycloheptatrienone ring. This can be achieved through a series of reactions, including Friedel-Crafts acylation and subsequent modifications to introduce the butoxy and methoxy groups. The final step involves the formation of the amide bond between the cycloheptatrienone derivative and 4-methoxybenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Butoxy-7-oxocyclohepta-1,3,5-trien-1-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology: It may have biological activity that makes it useful in studying cellular processes or as a potential therapeutic agent.
Medicine: The compound could be investigated for its potential medicinal properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which N-(4-Butoxy-7-oxocyclohepta-1,3,5-trien-1-yl)-4-methoxybenzamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-butoxy-2-[4-(4-butoxy-7-oxocyclohepta-1,3,5-trien-1-yl)piperazin-1-yl]cyclohepta-2,4,6-trien-1-one
Uniqueness
N-(4-Butoxy-7-oxocyclohepta-1,3,5-trien-1-yl)-4-methoxybenzamide is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
192514-77-5 |
|---|---|
Fórmula molecular |
C19H21NO4 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
N-(4-butoxy-7-oxocyclohepta-1,3,5-trien-1-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C19H21NO4/c1-3-4-13-24-16-9-11-17(18(21)12-10-16)20-19(22)14-5-7-15(23-2)8-6-14/h5-12H,3-4,13H2,1-2H3,(H,20,21,22) |
Clave InChI |
BDKDASKECDVFPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C(=O)C=C1)NC(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


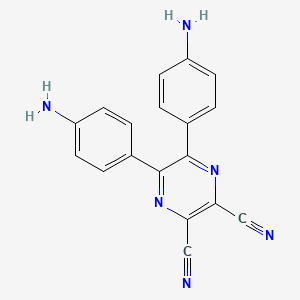
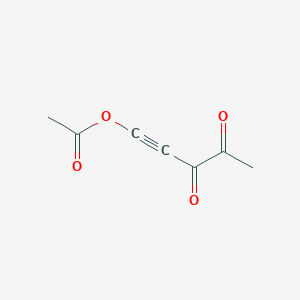
![4-[(Phenanthren-9-YL)methyl]aniline](/img/structure/B12568248.png)
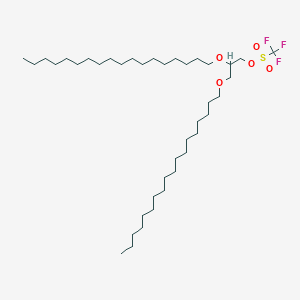
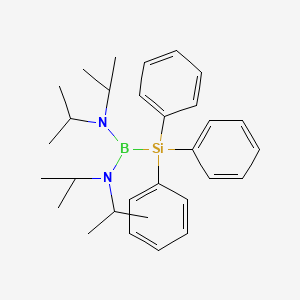
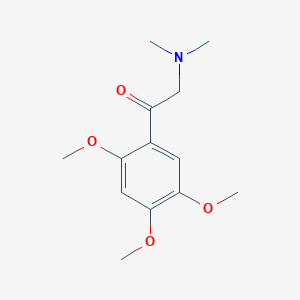
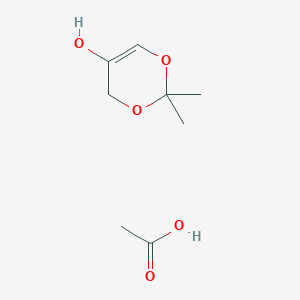
![1-([2,2'-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one](/img/structure/B12568281.png)
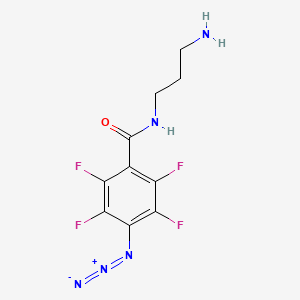
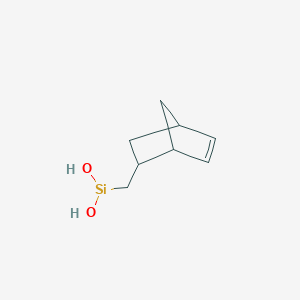
![1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium](/img/structure/B12568299.png)
![2-[(2-aminoacetyl)amino]acetic acid;N,N-diethylethanamine](/img/structure/B12568304.png)
![4H-1,2,4-Triazole, 3-[1,1'-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl-](/img/structure/B12568317.png)

